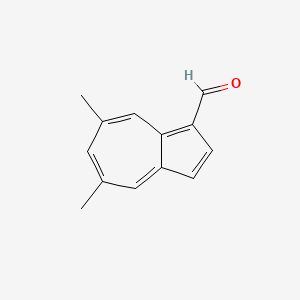
5,7-Dimethylazulene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dimethylazulene-1-carbaldehyde: is an organic compound with the molecular formula C₁₃H₁₂O It belongs to the class of azulenes, which are known for their vibrant blue color Azulenes are non-benzenoid aromatic hydrocarbons, and this compound is a derivative with two methyl groups at positions 5 and 7 and an aldehyde group at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethylazulene-1-carbaldehyde typically involves the Vilsmeier-Haack formylation reaction. This reaction uses a formylating agent, such as DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride), to introduce the aldehyde group into the azulene ring. The reaction conditions generally include:
Temperature: Room temperature to moderate heating.
Solvent: Commonly used solvents include dichloromethane or chloroform.
Reaction Time: Several hours to overnight.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 5,7-Dimethylazulene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous or alkaline medium, CrO₃ in acidic medium.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Halogenation using halogens (Cl₂, Br₂) in the presence of a catalyst like FeCl₃.
Major Products:
Oxidation: 5,7-Dimethylazulene-1-carboxylic acid.
Reduction: 5,7-Dimethylazulene-1-methanol.
Substitution: Halogenated or nitrated derivatives of 5,7-Dimethylazulene.
Aplicaciones Científicas De Investigación
Chemistry: 5,7-Dimethylazulene-1-carbaldehyde is used as a precursor in the synthesis of various azulene derivatives, which are studied for their unique electronic and optical properties.
Biology: Azulene derivatives, including this compound, are investigated for their potential anti-inflammatory and antimicrobial activities.
Medicine: Research is ongoing to explore the potential therapeutic applications of azulene derivatives in treating inflammatory conditions and infections.
Industry: Azulene compounds are used in the formulation of dyes and pigments due to their intense coloration. They are also explored for use in organic electronics and photonics.
Mecanismo De Acción
The mechanism of action of 5,7-Dimethylazulene-1-carbaldehyde is primarily related to its chemical reactivity. The aldehyde group can participate in various nucleophilic addition reactions, while the azulene ring can undergo electrophilic substitution. These reactions enable the compound to interact with biological molecules and materials, leading to its observed effects.
Molecular Targets and Pathways:
Nucleophilic Addition: The aldehyde group can form adducts with nucleophiles, such as amines and thiols.
Electrophilic Substitution: The azulene ring can undergo substitution reactions, affecting its electronic properties and interactions with other molecules.
Comparación Con Compuestos Similares
Azulene: The parent compound of 5,7-Dimethylazulene-1-carbaldehyde, known for its blue color and aromatic properties.
1,4-Dimethylazulene: Another derivative with methyl groups at positions 1 and 4.
3,7-Dimethylindene-5-carbaldehyde: A related compound with a similar structure but different ring system.
Uniqueness: this compound is unique due to the specific positioning of its methyl and aldehyde groups, which confer distinct chemical reactivity and properties compared to other azulene derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
148546-21-8 |
|---|---|
Fórmula molecular |
C13H12O |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
5,7-dimethylazulene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O/c1-9-5-10(2)7-13-11(6-9)3-4-12(13)8-14/h3-8H,1-2H3 |
Clave InChI |
OQGYZENKAMDKRJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C(C=CC2=C1)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


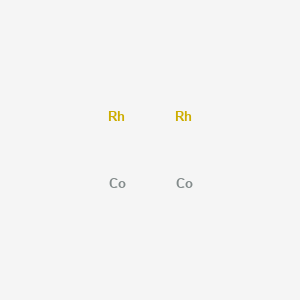
![N-({5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]thiophen-3-yl}methylidene)hydroxylamine](/img/structure/B14277171.png)
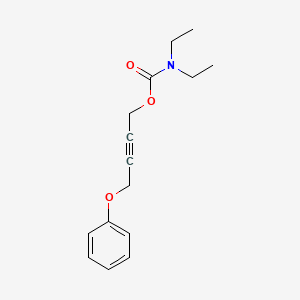
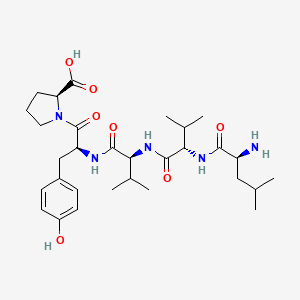
![Benzo[c][2,7]naphthyridine, 4-phenyl-](/img/structure/B14277191.png)
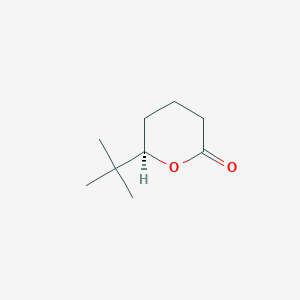

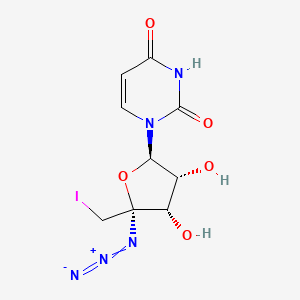
![3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14277244.png)

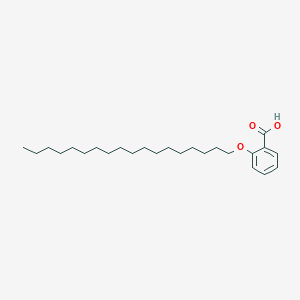
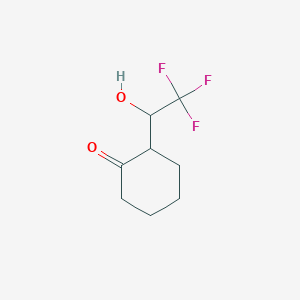
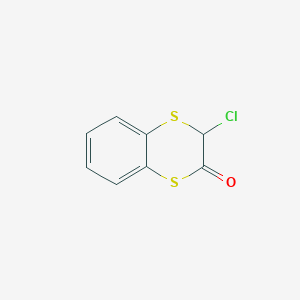
![2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14277267.png)
